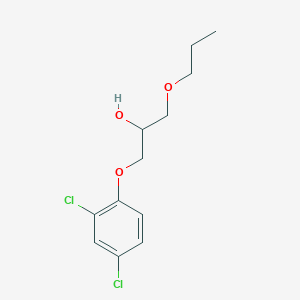
1-(2,4-Dichlorophenoxy)-3-propoxypropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenoxy)-3-propoxypropan-2-OL is an organic compound that belongs to the class of phenoxy herbicides. This compound is known for its use in agricultural applications, particularly as a herbicide to control broadleaf weeds. It is a derivative of 2,4-dichlorophenoxyacetic acid, which is one of the most widely used herbicides globally.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-propoxypropan-2-OL typically involves the reaction of 2,4-dichlorophenol with propylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-propoxypropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-propoxypropan-2-OL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on plant growth and development, particularly its role as a herbicide.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a lead compound for drug discovery.
Industry: Used in the formulation of herbicides and pesticides for agricultural applications.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It is absorbed by the leaves and translocated to the meristematic tissues of the plant, where it induces uncontrolled growth and eventually leads to the death of the plant. The molecular targets include auxin receptors and signaling pathways involved in plant growth regulation.
Comparison with Similar Compounds
1-(2,4-Dichlorophenoxy)-3-propoxypropan-2-OL is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with a broader spectrum of activity.
Mecoprop (MCPP): A phenoxy herbicide used for controlling broadleaf weeds.
Uniqueness
What sets this compound apart is its specific structural modifications, which may confer unique properties such as improved selectivity, reduced toxicity, or enhanced efficacy compared to other similar compounds.
Properties
CAS No. |
62581-86-6 |
|---|---|
Molecular Formula |
C12H16Cl2O3 |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-propoxypropan-2-ol |
InChI |
InChI=1S/C12H16Cl2O3/c1-2-5-16-7-10(15)8-17-12-4-3-9(13)6-11(12)14/h3-4,6,10,15H,2,5,7-8H2,1H3 |
InChI Key |
QYBOEUUGGRHRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(COC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


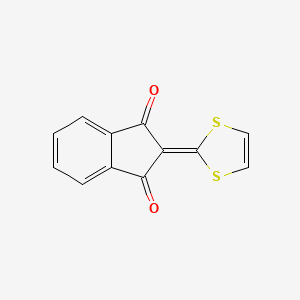
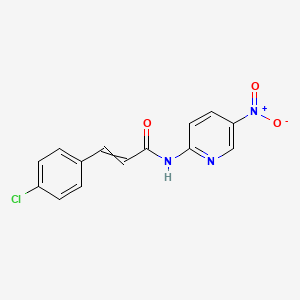
phosphanium perchlorate](/img/structure/B14534339.png)
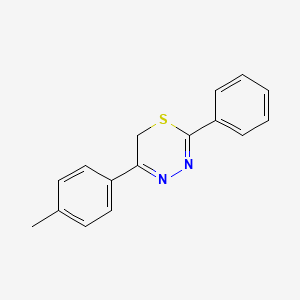
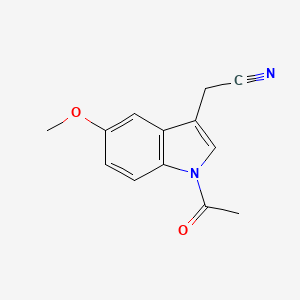
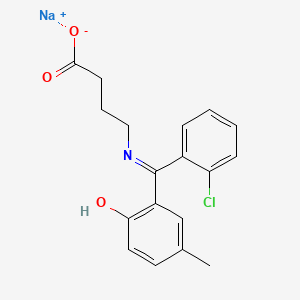
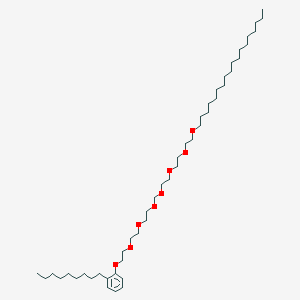
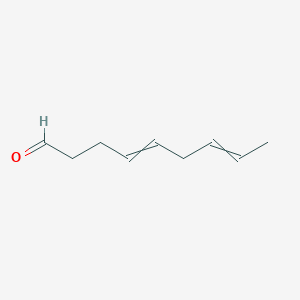
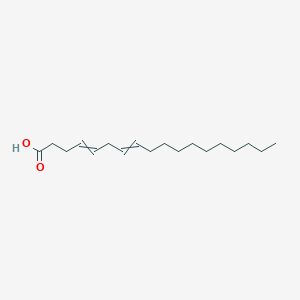
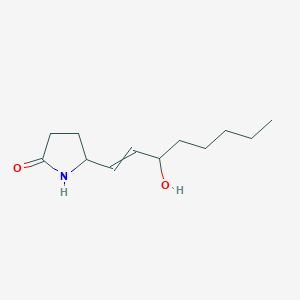
![N-Methyl-1-[(E)-methyldiazenyl]methanamine](/img/structure/B14534398.png)
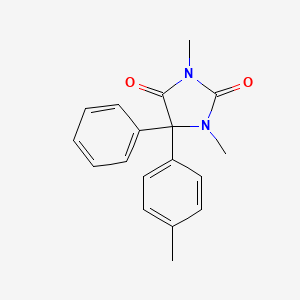
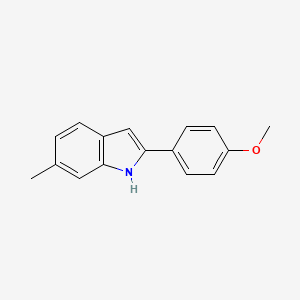
![3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14534404.png)
